molecular formula C20H19N3O5 B12771866 Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate CAS No. 108734-79-8

Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate

Cat. No.: B12771866
CAS No.: 108734-79-8
M. Wt: 381.4 g/mol
InChI Key: BRCJKUKLWRLIGH-UHFFFAOYSA-N
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Description

Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes two hydroxyphenyl groups and a triazine ring, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Hydroxyphenyl Groups: The hydroxyphenyl groups can be introduced through substitution reactions using suitable reagents.

    Esterification: The final step involves the esterification of the compound to form the ethyl acetate derivative.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, choice of solvents, and purification techniques.

Chemical Reactions Analysis

Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to form quinones under oxidative conditions.

    Reduction: The triazine ring can be reduced to form dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate involves its interaction with molecular targets and pathways in biological systems. The hydroxyphenyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular responses. The triazine ring may interact with specific enzymes or receptors, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Ethyl 5,6-bis(4-hydroxyphenyl)-alpha-methyl-3-oxo-1,2,4-triazine-2(3H)-acetate can be compared with other similar compounds, such as:

    Benzimidazoles: These compounds also contain aromatic rings and nitrogen atoms, but differ in their ring structure and functional groups.

    Quinones: These compounds are characterized by their oxidized hydroxyphenyl groups, which are similar to the oxidized form of the compound .

    Triazines: Other triazine derivatives may have different substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

108734-79-8

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 2-[5,6-bis(4-hydroxyphenyl)-3-oxo-1,2,4-triazin-2-yl]propanoate

InChI

InChI=1S/C20H19N3O5/c1-3-28-19(26)12(2)23-20(27)21-17(13-4-8-15(24)9-5-13)18(22-23)14-6-10-16(25)11-7-14/h4-12,24-25H,3H2,1-2H3

InChI Key

BRCJKUKLWRLIGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

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